molecular formula C22H34N4 B14728149 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine CAS No. 6272-77-1

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine

Cat. No.: B14728149
CAS No.: 6272-77-1
M. Wt: 354.5 g/mol
InChI Key: MBNOUYQICAVQDM-UHFFFAOYSA-N
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Description

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the nucleophilic reaction of 4-hydroxybenzoic acid with terephthaloyl chloride to yield terephthaloyl bis(4-oxybenzoic) acid. This intermediate is then reacted with 1,8-diamino-3,6-dioxaoctane via the Yamazaki method to produce the desired diamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polycondensation reactions using commercial aromatic dianhydrides. These reactions are typically carried out in polar solvents such as NMP, DMF, and DMSO, under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine stands out due to its unique combination of amino and diethylamino groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming complexes with bioactive molecules makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

6272-77-1

Molecular Formula

C22H34N4

Molecular Weight

354.5 g/mol

IUPAC Name

4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine

InChI

InChI=1S/C22H34N4/c1-5-25(6-2)19-13-11-17(21(23)15-19)9-10-18-12-14-20(16-22(18)24)26(7-3)8-4/h11-16H,5-10,23-24H2,1-4H3

InChI Key

MBNOUYQICAVQDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CCC2=C(C=C(C=C2)N(CC)CC)N)N

Origin of Product

United States

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